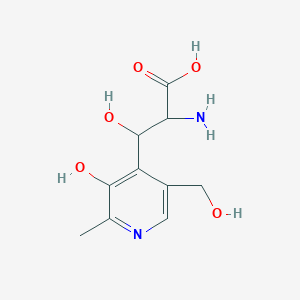
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It features a unique structure with multiple hydroxyl groups and a pyridine ring, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of hydroxyl groups and the amino acid side chain. Common reagents used in these reactions include various oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler structures.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce simpler alcohols or hydrocarbons.
科学的研究の応用
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
2-Amino-3-hydroxy-3-methylbutanoic acid: A similar amino acid with a simpler structure.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-(4-methylsulfonyl)phenylpropanoate: Another compound with similar functional groups but different overall structure.
Uniqueness
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid is unique due to its complex structure, which includes multiple hydroxyl groups and a pyridine ring
特性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
2-amino-3-hydroxy-3-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C10H14N2O5/c1-4-8(14)6(5(3-13)2-12-4)9(15)7(11)10(16)17/h2,7,9,13-15H,3,11H2,1H3,(H,16,17) |
InChIキー |
YTTJBRKIRSFEQF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1O)C(C(C(=O)O)N)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



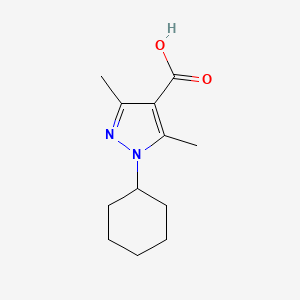
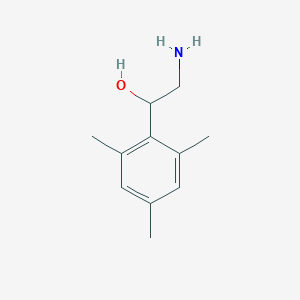
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15240203.png)
![3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15240209.png)

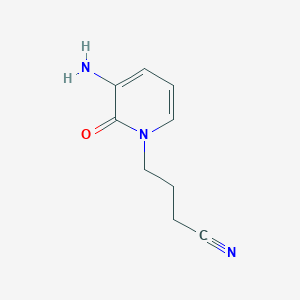
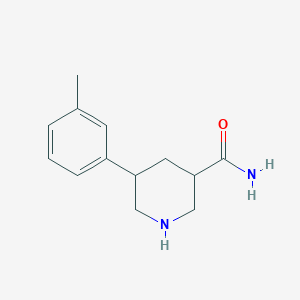
![5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B15240233.png)
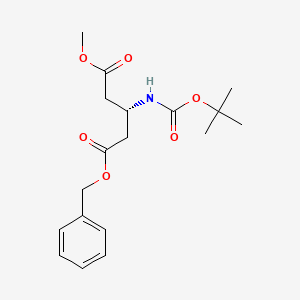
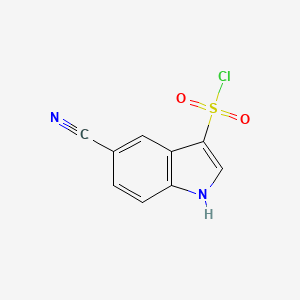
![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-8-one](/img/structure/B15240271.png)
